molecular formula C17H13NO B3048041 Methanone, (1-amino-2-naphthalenyl)phenyl- CAS No. 153684-50-5

Methanone, (1-amino-2-naphthalenyl)phenyl-

Cat. No.: B3048041
CAS No.: 153684-50-5
M. Wt: 247.29 g/mol
InChI Key: NFIWFONNKNJAOX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Naphthalene Derivatives in Medicinal Chemistry

Naphthalene derivatives, like the one mentioned, are significant in medicinal chemistry due to their broad spectrum of biological activities. For instance, 7-Methyljuglone, a naphthoquinone derivative of naphthalene, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The compound's hemi-synthesis and diverse pharmacological activities highlight its potential in drug development and valorization for future research (Mbaveng & Kuete, 2014).

Methanol Conversion to Hydrogen

In the context of energy, methanol, a simple one-carbon molecule similar to methanone, plays a crucial role in hydrogen production, which is pivotal for fuel cell technologies. Advances in methanol steam reforming, partial oxidation, and autothermal reforming emphasize the development of efficient catalysts and reactor technologies for hydrogen production. Such research underpins methanol's significance in the transition towards a hydrogen economy, demonstrating its utility beyond traditional applications (García et al., 2021).

Naphthalimides in Therapeutic Applications

Heterocyclic naphthalimides, encompassing a naphthalene core, showcase expanding medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. These compounds' interactions with biological macromolecules make them promising candidates for drug development, diagnostic agents, and cell imaging technologies. The extensive potential of naphthalimide-based derivatives in medicinal chemistry indicates the versatility of naphthalene structures in scientific research (Gong et al., 2016).

Properties

IUPAC Name

(1-aminonaphthalen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIWFONNKNJAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479780
Record name Methanone, (1-amino-2-naphthalenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153684-50-5
Record name Methanone, (1-amino-2-naphthalenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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